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Compound of Interest

Compound Name: Thiazinamium

Cat. No.: B1212724 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Thiazinamium chloride, a quaternary ammonium phenothiazine derivative, exhibits a

multifaceted pharmacological profile characterized by potent anticholinergic and antihistaminic

activities. This technical guide provides an in-depth analysis of its core pharmacological

properties, including its mechanism of action, pharmacodynamics, pharmacokinetics, and

toxicological data. All quantitative data are summarized in structured tables for comparative

analysis. Detailed experimental methodologies for key studies are provided, and critical

signaling pathways and experimental workflows are visualized using Graphviz diagrams to

facilitate a comprehensive understanding of this compound for research and drug development

purposes.

Chemical and Physical Properties
Thiazinamium chloride is the United States Adopted Name (USAN) for the compound, while it

is also known as thiazinamium metilsulfate (INN) with a different counterion.[1]
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Property Value Reference

Chemical Formula C₁₈H₂₃ClN₂S [2]

Molecular Weight 334.91 g/mol [2]

IUPAC Name
trimethyl(1-phenothiazin-10-

ylpropan-2-yl)azanium;chloride
[2]

CAS Number 4320-13-2 [2]

Mechanism of Action
Thiazinamium chloride's pharmacological effects are primarily attributed to its potent

antagonism of histamine H1 receptors and muscarinic acetylcholine receptors. Additionally, it

demonstrates significant inhibitory effects on thromboxane B2 synthesis.

Antihistaminic Activity (H1 Receptor Antagonism)
As a first-generation H1-antihistamine, thiazinamium chloride competitively blocks the action

of histamine at H1 receptors.[3] This action mitigates the inflammatory responses triggered by

histamine, such as those seen in allergic rhinitis, allergic conjunctivitis, and urticaria.[3] The

blockade of H1 receptors interferes with the phospholipase C (PLC) and phosphatidylinositol

(PIP2) signaling pathways, leading to a reduction in the activity of the NF-κB immune response

transcription factor.[3] This, in turn, decreases the expression of pro-inflammatory cytokines,

cell adhesion molecules, and chemotactic factors.[3]

Cell Membrane

Cytosol

Thiazinamium
chloride

H1 ReceptorBlocks

Histamine Binds & Activates

Gq protein
Activates Phospholipase C

(PLC)
Activates

PIP2
Cleaves

IP3

DAG

Ca²⁺ Release
(from ER)

Protein Kinase C
(PKC) NF-κB Activation Pro-inflammatory

Response

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.aatbio.com/resources/application-notes/ames-test-protocol
https://www.aatbio.com/resources/application-notes/ames-test-protocol
https://www.aatbio.com/resources/application-notes/ames-test-protocol
https://www.aatbio.com/resources/application-notes/ames-test-protocol
https://www.benchchem.com/product/b1212724?utm_src=pdf-body
https://www.benchchem.com/product/b1212724?utm_src=pdf-body
https://smpdb.ca/view/SMP0060742
https://smpdb.ca/view/SMP0060742
https://smpdb.ca/view/SMP0060742
https://smpdb.ca/view/SMP0060742
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Thiazinamium chloride's H1-antihistamine signaling pathway.

Anticholinergic Activity (Muscarinic Receptor
Antagonism)
Thiazinamium chloride acts as a competitive antagonist at muscarinic acetylcholine receptors,

thereby inhibiting the effects of the parasympathetic nervous system.[4][5] This "rest-and-

digest" system's functions, such as slowing the heart rate, increasing digestion, and narrowing

airways, are counteracted by muscarinic antagonists.[5] Its anticholinergic properties contribute

to its bronchodilator effects.[4]
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Caption: Thiazinamium chloride's muscarinic antagonist signaling pathway.

Inhibition of Thromboxane B2 Synthesis
Thiazinamium chloride inhibits the synthesis of thromboxane B2 (TxB2), a stable metabolite of

the potent platelet aggregator and vasoconstrictor, thromboxane A2 (TxA2).[2][6] This action

suggests potential anti-inflammatory and antithrombotic properties.[2] The inhibition of TxB2

synthesis by thiazinamium chloride appears to be selective for arachidonic acid metabolism,

which may contribute to its bronchodilator and antiallergic activities.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b1212724?utm_src=pdf-body-img
https://www.benchchem.com/product/b1212724?utm_src=pdf-body
https://www.benchchem.com/product/b1212724?utm_src=pdf-body
https://microbiologyinfo.com/ames-test/
https://en.wikipedia.org/wiki/Muscarinic_antagonist
https://en.wikipedia.org/wiki/Muscarinic_antagonist
https://microbiologyinfo.com/ames-test/
https://www.benchchem.com/product/b1212724?utm_src=pdf-body-img
https://www.benchchem.com/product/b1212724?utm_src=pdf-body
https://www.benchchem.com/product/b1212724?utm_src=pdf-body
https://www.aatbio.com/resources/application-notes/ames-test-protocol
https://www.mdpi.com/1420-3049/27/19/6234
https://www.aatbio.com/resources/application-notes/ames-test-protocol
https://www.benchchem.com/product/b1212724?utm_src=pdf-body
https://www.mdpi.com/1420-3049/27/19/6234
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Arachidonic Acid

Cyclooxygenase (COX)

Prostaglandin H2 (PGH2)

Thromboxane Synthase

Thromboxane A2 (TXA2)

Thromboxane B2 (TXB2)

Hydrolysis

Platelet Aggregation &
Vasoconstriction

Thiazinamium
chloride

Inhibits

Click to download full resolution via product page

Caption: Inhibition of Thromboxane B2 synthesis by Thiazinamium chloride.

Pharmacodynamics
The pharmacodynamic properties of thiazinamium chloride have been evaluated in various in

vitro and in vivo models, demonstrating its effects on histamine release, bronchial muscle

contraction, and phosphodiesterase activity.

In Vitro Efficacy Data
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The following tables summarize the key in vitro pharmacodynamic parameters of

thiazinamium chloride.

Table 1: Inhibition of Histamine Release from Rat Peritoneal Mast Cells

Inducer IC50 (µM)

Compound 48/80 40

Ovalbumin >100 (-21% inhibition at 100 µM)

Table 2: Antagonistic Activity on Human Isolated Bronchial Muscle[4][7]

Contractile Agent Parameter Value

Histamine pD2 7.78

Acetylcholine pD2 6.94

Table 3: Inhibition of Thromboxane B2 (TxB2) Synthesis[2]

Parameter Value (µM)

IC50 0.2

In Vivo Studies
In animal models, aerosolized thiazinamium chloride has been shown to be a potent and

efficacious bronchodilator with a rapid onset and moderate duration of action.[2] It is effective

against both IgG- and IgE-induced passive lung anaphylaxis in guinea pigs and rats,

respectively.[2] In a study with asthmatic subjects, inhaled thiazinamium chloride significantly

blocked histamine-induced bronchoconstriction but was largely ineffective against exercise-

induced bronchoconstriction at the doses studied.

Pharmacokinetics
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Pharmacokinetic studies have primarily focused on the intramuscular administration of

thiazinamium methyl sulfate in humans.

Table 4: Pharmacokinetic Parameters of Intramuscular Thiazinamium Methyl Sulfate in

Humans[1]

Parameter Mean Value

Time to Peak Concentration (Tmax) 6 - 10 min

Distribution Half-life (t½α) ~20 min

Elimination Half-life (t½β) 375 min

Apparent Volume of Distribution (Central

Compartment)
40 - 60 L

Apparent Volume of Distribution (Total) 200 - 400 L

Total Body Clearance ~800 mL/min

The oral bioavailability of thiazinamium methylsulfate is low, approximately 10% compared to

intramuscular injection, due to significant first-pass metabolism in the liver.[8]

Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.

Inhibition of Histamine Release from Rat Peritoneal Mast
Cells
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Start

1. Isolate Rat Peritoneal Mast Cells
- Lavage peritoneal cavity with buffer
- Purify mast cells by centrifugation

2. Pre-incubation
- Incubate cells with varying concentrations

of Thiazinamium chloride

3. Induction of Histamine Release
- Add inducer (e.g., Compound 48/80)

- Incubate for a defined period

4. Termination of Reaction
- Stop the reaction by cooling or adding a stopping agent

5. Histamine Quantification
- Separate supernatant from cell pellet
- Measure histamine in supernatant via

spectrofluorometric assay

6. Data Analysis
- Calculate % inhibition of histamine release

- Determine IC50 value

End

Click to download full resolution via product page

Caption: Experimental workflow for histamine release assay.
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Methodology:

Mast Cell Isolation: Rat peritoneal mast cells are harvested by peritoneal lavage using a

suitable buffer.[9] The cell suspension is then purified to enrich the mast cell population,

often using a density gradient centrifugation method.[9]

Pre-incubation: The isolated mast cells are pre-incubated with various concentrations of

thiazinamium chloride for a specific duration at 37°C.

Histamine Release Induction: Histamine release is initiated by adding a known

secretagogue, such as compound 48/80 or an antigen (e.g., ovalbumin in sensitized cells).

Reaction Termination: The reaction is stopped after a defined incubation period, typically by

centrifugation in the cold to separate the cells from the supernatant.

Histamine Quantification: The amount of histamine released into the supernatant is

quantified using a sensitive method like spectrofluorometry after derivatization with o-

phthaldialdehyde (OPT).[10]

Data Analysis: The percentage inhibition of histamine release at each concentration of

thiazinamium chloride is calculated relative to a control without the inhibitor. The IC50 value,

the concentration causing 50% inhibition, is then determined from the dose-response curve.

Isolated Human Bronchial Muscle Preparation
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Start

1. Tissue Preparation
- Obtain human bronchial tissue

- Dissect into rings or strips

2. Mounting in Organ Bath
- Mount tissue in an organ bath containing

physiological salt solution (e.g., Krebs-Henseleit)
- Maintain at 37°C and aerate with carbogen

3. Equilibration
- Allow tissue to equilibrate under a resting tension

4. Contraction Induction
- Induce sustained contraction with an agonist

(e.g., histamine or acetylcholine)

5. Cumulative Addition of Antagonist
- Add increasing concentrations of

Thiazinamium chloride

6. Measurement of Relaxation
- Record the relaxation response isometrically

7. Data Analysis
- Construct concentration-response curves

- Calculate pD2 values

End

Click to download full resolution via product page

Caption: Workflow for isolated human bronchial muscle experiments.
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Methodology:

Tissue Preparation: Human bronchial tissue is obtained, and bronchial rings or strips are

carefully dissected.[11]

Mounting: The tissue preparations are mounted in an organ bath containing a physiological

salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed

with 95% O₂ and 5% CO₂.[12]

Equilibration: The tissues are allowed to equilibrate for a period under a predetermined

resting tension.

Contraction: A stable contraction is induced using an agonist such as histamine or

acetylcholine.[4]

Antagonist Addition: Once a stable contraction is achieved, cumulative concentrations of

thiazinamium chloride are added to the organ bath.

Response Measurement: The relaxation of the bronchial muscle is measured isometrically

using a force transducer.

Data Analysis: Concentration-response curves are constructed, and the pD2 value (the

negative logarithm of the molar concentration of an antagonist that produces 50% of the

maximal possible effect) is calculated to quantify the antagonist potency.[4]

Thromboxane B2 Synthesis Inhibition Assay
Methodology:

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected in the presence of an

anticoagulant and centrifuged at a low speed to obtain PRP.[13]

Incubation with Inhibitor: The PRP is pre-incubated with various concentrations of

thiazinamium chloride.

Stimulation of TxB2 Production: Platelet aggregation and subsequent TxB2 production are

induced by adding an agonist like arachidonic acid or collagen.[13]
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Reaction Termination: The reaction is stopped, and platelet-free plasma is obtained by high-

speed centrifugation.[13]

TxB2 Measurement: The concentration of TxB2 in the supernatant is quantified using a

competitive enzyme-linked immunosorbent assay (ELISA).[14][15]

Data Analysis: The percentage inhibition of TxB2 synthesis is calculated for each

concentration of thiazinamium chloride, and the IC50 value is determined.

Toxicology
Acute oral and inhalation toxicity studies in guinea pigs and rhesus monkeys have indicated no

major side effects of thiazinamium chloride.[2] As a quaternary ammonium compound, its

systemic absorption after topical application is expected to be poor, potentially reducing

systemic side effects.[1] Further detailed toxicological studies, including chronic toxicity and

carcinogenicity, are required for a complete safety assessment.

Conclusion
Thiazinamium chloride is a potent dual-action compound with significant antihistaminic and

anticholinergic properties, complemented by its ability to inhibit thromboxane B2 synthesis. Its

pharmacological profile suggests potential therapeutic applications in respiratory diseases,

particularly those with allergic and bronchoconstrictive components. The data presented in this

technical guide, including quantitative efficacy, pharmacokinetic parameters, and detailed

experimental protocols, provide a solid foundation for further research and development of

thiazinamium chloride as a therapeutic agent. The provided visualizations of its mechanisms

of action and experimental workflows offer a clear and concise understanding of its

pharmacological characteristics. Further investigation into its complete toxicological profile is

warranted to establish a comprehensive safety assessment.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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